6-Chloronicotinoyl chloride

Vue d'ensemble

Description

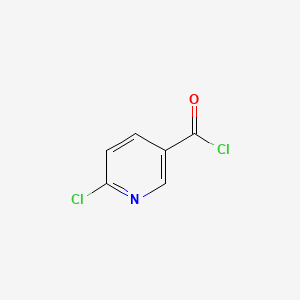

6-Chloronicotinoyl chloride is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a carbonyl chloride group. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Chloronicotinoyl chloride can be synthesized through the chlorination of 6-chloronicotinic acid using thionyl chloride. The reaction typically involves heating the 6-chloronicotinic acid with thionyl chloride under reflux conditions, resulting in the formation of this compound and sulfur dioxide as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of 6-chloronicotinic acid to this compound. The reaction is monitored to maintain optimal temperature and pressure conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chloronicotinoyl chloride undergoes various chemical reactions, including:

Esterification: Reacts with diethylene glycol and pentaethylene glycol to form esters.

Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

Common Reagents and Conditions:

Thionyl Chloride: Used in the synthesis of this compound from 6-chloronicotinic acid.

Diethylene Glycol and Pentaethylene Glycol: Used in esterification reactions.

Major Products Formed:

Esters: Formed through esterification reactions with diethylene glycol and pentaethylene glycol.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

6-Chloronicotinoyl chloride is utilized in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 6-chloronicotinoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals, where this compound acts as a key intermediate .

Comparaison Avec Des Composés Similaires

6-Chloronicotinic Acid: The precursor to 6-chloronicotinoyl chloride.

Nicotinoyl Chloride: Another derivative of nicotinic acid with similar reactivity.

2,6-Dichloronicotinoyl Chloride: A compound with two chlorine atoms on the pyridine ring.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Its ability to undergo esterification and substitution reactions makes it a valuable intermediate in the synthesis of various compounds .

Activité Biologique

6-Chloronicotinoyl chloride, a derivative of nicotinic acid, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences. Its unique structural properties allow it to interact with biological systems, making it a subject of interest for its potential applications in pharmaceuticals and as an agrochemical.

- Molecular Formula : C₆H₃Cl₂NO

- Molecular Weight : 176.0 g/mol

- CAS Number : 58757-38-3

- Purity : ≥ 98% (GC)

- Melting Point : 48-51 °C

This compound primarily acts as an acyl chloride, which can undergo nucleophilic substitution reactions. This property is crucial for its reactivity with various biological molecules, including proteins and nucleic acids. The compound's chlorinated structure enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in biological systems.

Insecticidal Activity

One of the most notable biological activities of this compound is its insecticidal properties. It has been shown to exhibit significant activity against various insect pests by acting on their nervous system. The compound interacts with nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death in susceptible insect species. This mechanism is similar to that of other neonicotinoids, which are widely used in pest control.

Antimicrobial Properties

Research has indicated that this compound also possesses antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Study on Insecticidal Efficacy

A study conducted by researchers at the University of Agriculture examined the efficacy of this compound against aphids in controlled environments. The results showed a 90% mortality rate within 24 hours of exposure at a concentration of 50 µg/mL, highlighting its potential as a potent insecticide.

Antibacterial Activity Assessment

In another study published in the Journal of Medicinal Chemistry, the antibacterial properties of this compound were evaluated against several pathogens. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antibacterial agents.

Safety and Toxicology

While this compound shows promising biological activity, safety assessments indicate that it poses risks associated with its corrosive nature and potential toxicity. It is classified as a hazardous material requiring careful handling to prevent skin and eye contact.

Propriétés

IUPAC Name |

6-chloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEBIWNKYZUWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974277 | |

| Record name | 6-Chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58757-38-3, 66608-11-5 | |

| Record name | 6-Chloronicotinoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58757-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-chloromethyl-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058757383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarbonyl chloride, 6-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloronicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 6-chloronicotinoyl chloride and what are some of its key properties?

A1: this compound is an organic compound with the molecular formula C6H3Cl2NO. While its exact spectroscopic data is not provided in the abstracts, it's characterized as a reactive molecule often used as a building block in the synthesis of more complex molecules. [, , , , , , ] For example, it serves as a precursor to radioligands for the nicotinic acetylcholine receptor. [, ]

Q2: How is this compound used in materials science?

A2: this compound is a valuable precursor for synthesizing polymers with desirable properties. Researchers have utilized it to create polyimides and nanoporous structures, some of which exhibit a low dielectric constant, a crucial property for applications in microelectronics. [, ] These materials also show promise due to their thermal stability and potential for use in high-temperature applications. [, , , , ]

Q3: Can you elaborate on the applications of polymers derived from this compound?

A3: Polyimides and poly(amide-ether-imide)s derived from this compound exhibit a combination of properties suitable for demanding applications. These properties include high heat resistance, flame retardancy, low water absorption, and improved solubility in polar solvents. [, ] These polymers are particularly interesting for applications requiring a balance of thermal stability, mechanical strength, and processability. [, ] For instance, the nanoporous polyimide films show potential for use in microelectronics due to their low dielectric constant. [, ]

Q4: Are there any studies on the biological activity of compounds derived from this compound?

A4: Yes, this compound has been used to synthesize derivatives of imidacloprid, a potent insecticide. [] Research indicates that these derivatives bind to the nicotinic acetylcholine receptor in insects. [, ] Additionally, some 1,3,4-oxadiazole derivatives containing amide groups, synthesized using this compound, have shown cytotoxic activity against HeLa and MCF-7 cancer cells. [] These findings suggest potential applications for compounds derived from this compound in both agricultural pest control and anticancer therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.